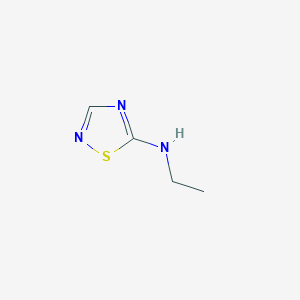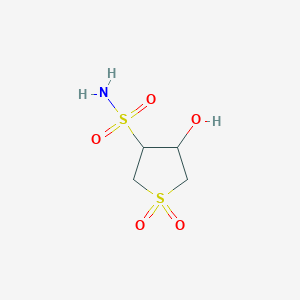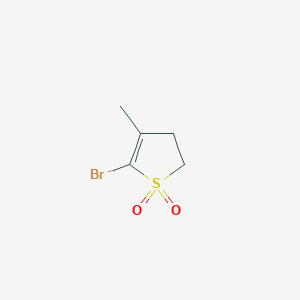
2-(3-(Thiophen-2-yl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Thiophen-2-yl)phenyl)acetic acid is an organic compound that features a thiophene ring attached to a phenylacetic acid moiety
Preparation Methods
The synthesis of 2-(3-(Thiophen-2-yl)phenyl)acetic acid can be achieved through several synthetic routes. One common method involves the condensation of thiophene derivatives with phenylacetic acid under specific reaction conditions. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(3-(Thiophen-2-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, while the phenylacetic acid moiety can participate in nucleophilic substitution reactions.
Condensation: The compound can form condensation products with aldehydes or ketones under acidic or basic conditions.
Scientific Research Applications
2-(3-(Thiophen-2-yl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 2-(3-(Thiophen-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(3-(Thiophen-2-yl)phenyl)acetic acid can be compared with other similar compounds, such as:
Thiophene-2-acetic acid: Another thiophene derivative with similar structural features but different chemical properties.
Phenylacetic acid: Lacks the thiophene ring, resulting in different reactivity and applications.
2-(2-(Thiophen-3-yl)phenyl)acetic acid: A closely related compound with a different substitution pattern on the thiophene ring.
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(3-thiophen-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H10O2S/c13-12(14)8-9-3-1-4-10(7-9)11-5-2-6-15-11/h1-7H,8H2,(H,13,14) |
InChI Key |
LJLQFKDCVGQDLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=CS2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(Piperidin-4-yl)oxy]methyl}quinoline](/img/structure/B12111798.png)



![Benzo[b]thiophene-3-methanamine, alpha-(2,4-difluorophenyl)-](/img/structure/B12111827.png)


![benzyl N-[1-[(1-amino-1-oxopropan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B12111835.png)
![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)
![(5Z)-5-[(4-fluorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12111849.png)
![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12111851.png)

